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Executive Summary

Zatonacaftor (formerly GLPG2451) is a novel, once-daily investigational potentiator of the
cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos
NV in collaboration with AbbVie for the treatment of cystic fibrosis (CF).[1][2] Cystic fibrosis is a
life-threatening genetic disease resulting from mutations in the CFTR gene, which leads to the
production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the
transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction leads to
the accumulation of thick, sticky mucus in various organs, most notably the lungs.[1][3]

Zatonacaftor belongs to a class of drugs known as CFTR modulators, which aim to correct the
underlying molecular defect in CF. Specifically, as a potentiator, zatonacaftor enhances the
gating function of the CFTR channel, increasing the probability that the channel is open to
allow for the passage of ions.[1] This document provides an in-depth technical guide on the
discovery, mechanism of action, and development of zatonacaftor, presenting key preclinical
and clinical data, detailed experimental methodologies, and visualizations of relevant biological
pathways and workflows.

Discovery and Lead Optimization

The discovery of zatonacaftor stemmed from a focused effort to identify novel CFTR
potentiators with improved pharmacological properties. The process began with a scaffold
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hopping approach, which was instrumental in identifying a new chemical series that was devoid
of genotoxic liabilities found in earlier candidates. This medicinal chemistry strategy focused on
retaining key intramolecular contacts necessary for potentiation activity while modifying the
core chemical structure to optimize for safety and pharmacokinetic profiles suitable for once-
daily dosing.

The lead optimization process involved extensive screening and characterization of numerous
compounds. The selection of GLPG2451 as the clinical candidate was based on its favorable
pharmacokinetic properties, which support a once-daily dosing regimen, and its low potential
for cytochrome P450 (CYP) induction, minimizing the risk of drug-drug interactions.

Development Timeline:

e 2005: Galapagos initiates research in cystic fibrosis in collaboration with the Cystic Fibrosis
Foundation.

e 2013: Galapagos enters into a global alliance with AbbVie to discover, develop, and
commercialize novel CF therapies.

e 2016: The collaboration with AbbVie is expanded to focus on the development of a triple
combination therapy.

e 2018: Initiation of the FALCON clinical trial, the first study of an investigational triple
combination therapy including a potentiator, a C1 corrector, and a C2 corrector.

e 2021: A key scientific paper is published detailing the discovery and preclinical
characterization of GLPG2451 (zatonacaftor).

Mechanism of Action

Zatonacaftor is a CFTR potentiator, meaning it directly enhances the function of the CFTR
protein located at the cell surface. The primary mechanism of action involves increasing the
channel's open probability (gating), thereby augmenting the transepithelial transport of chloride

ions.

The CFTR channel's gating is a complex process regulated by ATP binding and hydrolysis at
the nucleotide-binding domains (NBDs) and phosphorylation of the regulatory (R) domain. In
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many CF-causing mutations, the CFTR protein reaches the cell surface but exhibits defective
gating, leading to reduced ion flow. Zatonacaftor acts by binding to the CFTR protein and
stabilizing the open-channel conformation, thus overcoming this gating defect. While the
precise binding site of zatonacaftor on the CFTR protein has not been publicly disclosed, its
functional effects are consistent with other known potentiators that allosterically modulate
channel activity.

Mechanism of Action of Zatonacaftor

cAMP Signaling

R-Domain Nucleotide-Binding
Zatonacaftor Cl- (out) (Phosphorylated)

CFTR Channel
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Zatonacaftor binds to the CFTR protein, enhancing its channel gating function.

Preclinical Data

Zatonacaftor has undergone extensive preclinical evaluation to characterize its potency,
efficacy, and pharmacokinetic profile. These studies have utilized both in vitro cell-based
assays and animal models.

In Vitro Efficacy

The potency of zatonacaftor as a CFTR potentiator has been assessed using various in vitro
assays. Key quantitative data from these studies are summarized below.

. Efficacy (%
Cell Line / CFTR
Assay Type EC50 (nM) of Reference
System Genotype
reference)
) Fischer Rat
YFP Halide ] 120% (vs.
Thyroid (FRT) G551D 3.4
Assay VX-770)
cells
Primary
Ussing Human F508del/F508
) . 100% (vs.
Chamber Bronchial del (with 18
o VX-770)
(TECCQC) Epithelial corrector)
(HBE) cells

EC50: Half-maximal effective concentration. Efficacy is expressed as the maximal effect
relative to the reference potentiator VX-770 (ivacaftor).

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models were crucial in selecting zatonacaftor as
a clinical candidate. These studies demonstrated a profile consistent with once-daily dosing in
humans.
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Key
Species Dosing Route Pharmacokinetic Reference
Parameters

Favorable oral

bioavailability and

Rat Oral ] )
half-life supporting
once-daily dosing.
Consistent

Dog Oral pharmacokinetic

profile with rat data.

Specific quantitative pharmacokinetic parameters from these preclinical studies are not publicly
available.

Clinical Development

Zatonacaftor has been evaluated in clinical trials both as a monotherapy and as part of a
combination regimen with CFTR correctors. The primary endpoints in these trials typically
include assessments of safety and tolerability, changes in sweat chloride concentration (a
biomarker of CFTR function), and improvements in lung function as measured by the percent
predicted forced expiratory volume in one second (ppFEV1).

Phase 1 Studies

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study (NCT03214614)
was conducted to evaluate the safety, tolerability, and pharmacokinetics of zatonacaftor in
healthy volunteers. The study assessed single and multiple ascending doses of zatonacaftor,
both alone and in combination with the corrector GLPG2222. The results indicated that
zatonacaftor was generally safe and well-tolerated, with a pharmacokinetic profile supporting
once-daily dosing.

Combination Therapy Trials

Zatonacaftor has been a key component of investigational triple combination therapies for CF.
The FALCON trial was a notable study that evaluated a triple combination of zatonacaftor
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(potentiator), GLPG2222 (C1 corrector), and GLPG2737 (C2 corrector).

Patient )
. . Key Efficacy
Trial Name Phase Population Reference
Outcomes
(Genotype)
Statistically
F508del o
significant
homozygous and ) ]
reductions in
F508del ]
FALCON 2 sweat chloride
heterozygous

_ . and
with a minimal ] )
improvements in

ppFEV1.

function mutation

Specific quantitative results from the FALCON trial have been presented at scientific
conferences but are not fully published in peer-reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the
preclinical characterization of zatonacaftor.

YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide influx into
cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP).

Principle: The fluorescence of the YFP variant is quenched by iodide ions. Increased CFTR
channel activity leads to a more rapid influx of iodide and, consequently, a faster rate of
fluorescence quenching.

Protocol:

e Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP
and the CFTR mutation of interest (e.g., G551D-CFTR) are seeded into 384-well
microplates.
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e Compound Incubation: Cells are incubated with varying concentrations of zatonacaftor or a
vehicle control for a specified period (e.g., 30 minutes) at 37°C.

e Assay Procedure:

(¢]

The microplate is placed in a fluorescence plate reader.

[¢]

A baseline fluorescence reading is taken.

[¢]

A solution containing a CFTR agonist (e.g., forskolin) and a high concentration of sodium
iodide is added to each well.

The decrease in fluorescence over time is monitored.

[¢]

o Data Analysis: The rate of fluorescence quenching is calculated for each well. Dose-
response curves are generated by plotting the quenching rate against the concentration of
zatonacaftor to determine the EC50.
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Seed FRT cells expressing
YFP and mutant CFTR

Incubate with Zatonacaftor

Add Forskolin and lodide

Measure Fluorescence Quenching

Calculate Quenching Rate

Generate Dose-Response Curve
and determine EC50
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Culture cells on coverslips
Establish inside-out
membrane patch
Activate CFTR with
PKA and ATP

Apply Zatonacaftor
Record single-channel currents
Analyze channel gating kinetics

(Po, openl/closed times)
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on permeable supports

Mount cell monolayer
in Ussing chamber

Inhibit ENaC with Amiloride

Activate CFTR with Forskolin

Add Zatonacaftor

Measure change in
short-circuit current (Alsc)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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